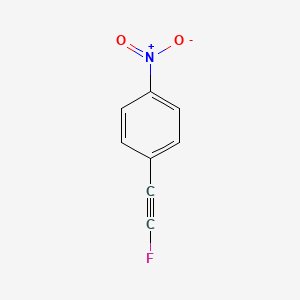

1-(Fluoroethynyl)-4-nitrobenzene

Description

Properties

CAS No. |

919791-00-7 |

|---|---|

Molecular Formula |

C8H4FNO2 |

Molecular Weight |

165.12 g/mol |

IUPAC Name |

1-(2-fluoroethynyl)-4-nitrobenzene |

InChI |

InChI=1S/C8H4FNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H |

InChI Key |

QOZRPXNJAQQDMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CF)[N+](=O)[O-] |

Origin of Product |

United States |

Applications in Advanced Organic Synthesis

Summary of Principal Research Findings

While there is no direct research on 1-(Fluoroethynyl)-4-nitrobenzene, a theoretical analysis based on the known chemistry of fluoroalkynes and nitroaromatics suggests it would be a molecule with a rich and diverse chemical profile. Its polarized electronic structure, coupled with the reactivity of the fluoroalkyne and the potential for the nitro group to act as a leaving group, opens up a wide range of possibilities for chemical transformations.

Identification of Unresolved Challenges and Future Directions

The primary and most significant challenge is the development of a viable synthetic route to 1-(Fluoroethynyl)-4-nitrobenzene. The instability of fluoroalkynes is a major hurdle that must be overcome. nih.govrsc.orgchemrxiv.org Future research should focus on developing novel fluorination methods or on the use of fluoroalkyne surrogates that can be converted to the target molecule under mild conditions.

Broader Implications for Fluorine and Alkyne Chemistry

The successful synthesis and characterization of 1-(Fluoroethynyl)-4-nitrobenzene would be a significant advance in the field of fluorine chemistry. It would provide a valuable new building block for the synthesis of complex fluorinated molecules for a variety of applications. Furthermore, the exploration of its reactivity would undoubtedly uncover new and interesting chemical transformations, thereby expanding the synthetic utility of both fluoroalkynes and nitroaromatics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.